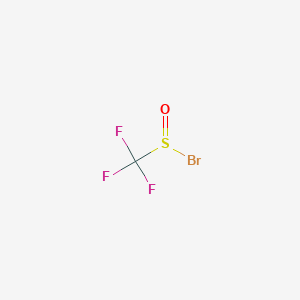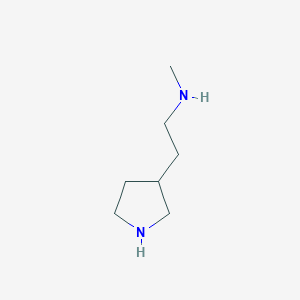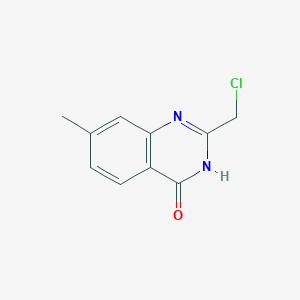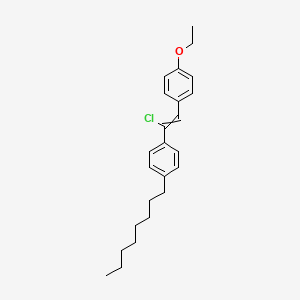
trans-4-Octyl-alpha-chloro-4'-ethoxystilbene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-4-Octyl-alpha-chloro-4’-ethoxystilbene: is a chemical compound with the molecular formula C24H31ClO and a molecular weight of 370.96 g/mol . It is known for its white crystalline solid form and has a melting point of 32°C and a boiling point of 486.71°C . This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene typically involves the reaction of 4-octylbenzaldehyde with 4-ethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like toluene . The resulting product is then purified through recrystallization.
Industrial Production Methods: Industrial production of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted stilbenes with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is used as a precursor in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological macromolecules. It serves as a model compound in studying enzyme-substrate interactions .
Medicine: Its structural features make it a candidate for drug design and discovery .
Industry: In the industrial sector, trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is used in the production of specialty chemicals and materials. It is also utilized in the development of advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of trans-4-Octyl-alpha-chloro-4’-ethoxystilbene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It can also interact with cellular receptors, triggering specific signaling pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- trans-4-Octyl-alpha-chloro-4’-ethoxystilbene
- trans-4-Octyl-alpha-chloro-4’-methoxystilbene
- trans-4-Octyl-alpha-chloro-4’-butoxystilbene
Comparison: trans-4-Octyl-alpha-chloro-4’-ethoxystilbene is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. Compared to its analogs with different alkoxy groups, it exhibits distinct solubility, melting point, and reactivity patterns . These differences make it suitable for specific applications where other compounds may not be as effective.
Propiedades
Número CAS |
33468-15-4 |
|---|---|
Fórmula molecular |
C24H31ClO |
Peso molecular |
371.0 g/mol |
Nombre IUPAC |
1-[1-chloro-2-(4-ethoxyphenyl)ethenyl]-4-octylbenzene |
InChI |
InChI=1S/C24H31ClO/c1-3-5-6-7-8-9-10-20-11-15-22(16-12-20)24(25)19-21-13-17-23(18-14-21)26-4-2/h11-19H,3-10H2,1-2H3 |
Clave InChI |
GSDUCZGRMDRJKE-UHFFFAOYSA-N |
SMILES isomérico |
CCCCCCCCC1=CC=C(C=C1)/C(=C/C2=CC=C(C=C2)OCC)/Cl |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OCC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


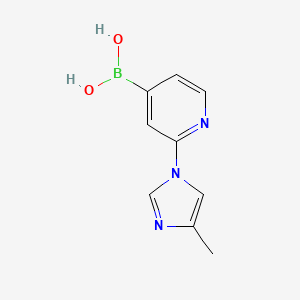
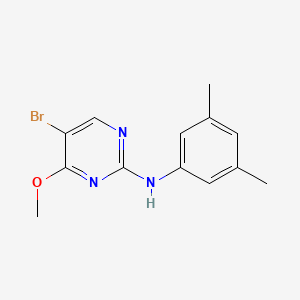

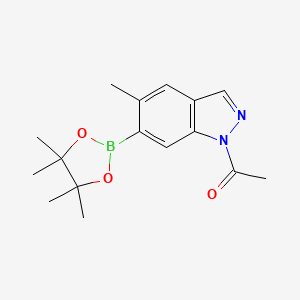
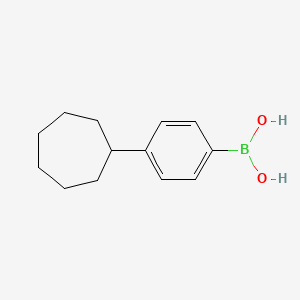
![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)


![N-[3-(2-Pyridinylmethoxy)phenyl]acetamide](/img/structure/B13982031.png)
